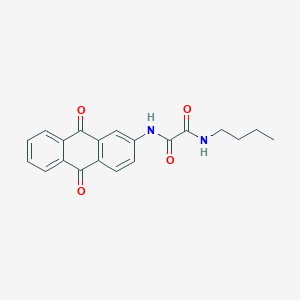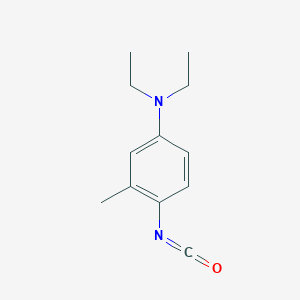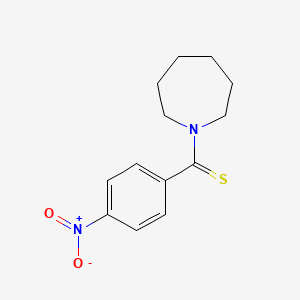![molecular formula C11H10N4O B14351945 1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one CAS No. 90691-76-2](/img/no-structure.png)
1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one is a heterocyclic compound that belongs to the class of tetrazines Tetrazines are known for their unique structural properties, which include a six-membered aromatic ring containing four nitrogen atoms
Métodos De Preparación
The synthesis of 1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one typically involves the reaction of isoquinoline derivatives with tetrazine precursors. One common method involves the cyclization of an appropriate isoquinoline derivative with a tetrazine compound under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.
Análisis De Reacciones Químicas
1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. This is often achieved using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored for drug development. It may serve as a lead compound for designing new pharmaceuticals.
Industry: In materials science, the compound is used in the development of photoactive materials and sensors.
Comparación Con Compuestos Similares
Similar compounds to 1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one include other tetrazine derivatives such as:
1,2,4,5-Tetrazine: A simpler tetrazine compound with a similar nitrogen-rich aromatic ring.
3,6-Dithienyltetrazine: A tetrazine derivative with thiophene substituents, used in materials science for its electronic properties.
Arylvinyl Tetrazines: Tetrazine derivatives with aryl and vinyl groups, studied for their photoluminescent properties.
The uniqueness of this compound lies in its specific isoquinoline-tetrazine fusion, which imparts distinct chemical and biological properties compared to other tetrazine derivatives.
Propiedades
| 90691-76-2 | |
Fórmula molecular |
C11H10N4O |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
1-methyl-2H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one |
InChI |
InChI=1S/C11H10N4O/c1-14-10-6-8-4-2-3-5-9(8)11(16)15(10)13-7-12-14/h2-7H,1H3,(H,12,13) |
Clave InChI |
XSBJHRUJBZCLHI-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC3=CC=CC=C3C(=O)N2N=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










